Comparative Physicochemical Properties: Molecular Weight, Boiling Point, and Density Against Non-Halogenated Analog
The target compound exhibits significantly higher molecular weight, boiling point, and density compared to its non-halogenated analog, 1-(3,4-dihydronaphthalen-2-yl)pyrrolidine. These differences are attributable to the presence of the heavy bromine atom, which increases molecular mass, polarizability, and intermolecular forces .
| Evidence Dimension | Physicochemical Properties (Molecular Weight, Boiling Point, Density) |
|---|---|
| Target Compound Data | MW: 278.19 g/mol; Boiling Point: 370.7°C at 760 mmHg; Density: 1.41 g/cm³ |
| Comparator Or Baseline | 1-(3,4-dihydronaphthalen-2-yl)pyrrolidine (CAS 21403-95-2): MW: 199.29 g/mol; Boiling Point: 328.9°C at 760 mmHg; Density: 1.101 g/cm³ |
| Quantified Difference | MW: +78.9 g/mol (+40%); Boiling Point: +41.8°C; Density: +0.309 g/cm³ (+28%) |
| Conditions | Data compiled from vendor technical datasheets and chemical databases; boiling point measured at 760 mmHg [1]. |
Why This Matters
These significant differences in key physicochemical parameters dictate distinct handling, purification, and reactivity profiles, making the target compound a non-interchangeable building block in synthetic sequences.
- [1] ChemSrc. (2018). 1-(6-溴-3,4-二氢萘-2-基)吡咯烷. View Source
